molecular formula C14H13N3 B2601021 3-[(1H-1,3-benzodiazol-2-yl)methyl]aniline CAS No. 1368731-77-4

3-[(1H-1,3-benzodiazol-2-yl)methyl]aniline

Cat. No.: B2601021
CAS No.: 1368731-77-4
M. Wt: 223.279
InChI Key: YCICADUXPJHXGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(1H-1,3-benzodiazol-2-yl)methyl]aniline is a chemical compound with the molecular formula C14H13N3 and a molecular weight of 223.28 g/mol . This compound is known for its unique structure, which includes a benzimidazole moiety linked to an aniline group via a methylene bridge. The presence of both benzimidazole and aniline functionalities makes this compound interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1H-1,3-benzodiazol-2-yl)methyl]aniline typically involves the reaction of benzimidazole with an appropriate aniline derivative. One common method involves the use of benzimidazole and 3-chloromethylaniline under basic conditions to form the desired product . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-[(1H-1,3-benzodiazol-2-yl)methyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to various halogenated or nitrated products .

Scientific Research Applications

3-[(1H-1,3-benzodiazol-2-yl)methyl]aniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(1H-1,3-benzodiazol-2-yl)methyl]aniline involves its interaction with specific molecular targets. The benzimidazole moiety can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the modulation of biological pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1H-benzimidazol-2-yl)methyl]aniline
  • 4-[(1H-benzimidazol-2-yl)methyl]aniline
  • 5-[(1H-benzimidazol-2-yl)methyl]aniline

Uniqueness

3-[(1H-1,3-benzodiazol-2-yl)methyl]aniline is unique due to its specific substitution pattern on the aniline ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacological properties and applications .

Properties

IUPAC Name

3-(1H-benzimidazol-2-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c15-11-5-3-4-10(8-11)9-14-16-12-6-1-2-7-13(12)17-14/h1-8H,9,15H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCICADUXPJHXGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CC3=CC(=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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